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NU-7107 Compound Profile

This table summarizes the key identified properties of NU-7107 from the search results.

Property Description

IUPAC Name rel-2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-4H-pyrimido[2,1-
a]isoquinolin-4-one [1]

CAS Number 503465-21-2 [1]

Molecular Formula C₁₈H₁₉N₃O₂ [1]

Molecular Weight 309.36 g/mol [1]

Melting Point 208-209 °C [1]

Mechanism of Action Potent DNA-dependent protein kinase (DNA-PK) inhibitor [2] [1]

Key Pharmacokinetic (PK)
Advantage

Four-fold slower plasma clearance compared to the prototype

inhibitor NU7026 [2]

Rationale for PK
Improvement

Methylation at the C-2 and C-6 positions of the morpholine ring

reduces metabolic hydroxylation [2]
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Experimental Design & Data Interpretation

This section addresses common experimental questions using the limited available data.

FAQ: What is the pharmacokinetic basis for optimizing NU-7107 plasma concentration?

The optimization is based on its significantly improved metabolic stability compared to the prototype

compound NU7026.

Supporting Data: In a mouse model, NU7026 underwent rapid plasma clearance (0.108 L/h⁻¹),

largely attributed to extensive metabolism, specifically hydroxylation at the C-2 position of its
morpholine ring [2]. NU7107 was designed with methyl groups at the C-2 and C-6 positions of the

morpholine ring to block this metabolic pathway [2].
Experimental Evidence: This structural modification proved successful, as the plasma clearance of

NU7107 was found to be four-fold slower than that of NU7026 [2]. This directly implies that NU7107
will maintain effective plasma concentrations for longer durations than NU7026, which required

frequent dosing (four times per day) to achieve the exposure needed for radiosensitization [2].

The following diagram illustrates the logical relationship between the structural modification and its impact

on the drug's properties.
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Strategies for Protocol Development
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Since detailed experimental protocols for NU-7107 are not available in the search results, here are strategies

to build these methods based on standard practices and the information that is available.

1. Dosing Regimen Design

Approach: Use the knowledge that NU-7107 has slower clearance than NU7026 as a starting
point [2]. If a prior compound required dosing four times daily, NU-7107 may be effective with

less frequent administration.
Action: Initiate a pharmacokinetic study in your relevant animal model. Measure plasma

concentrations over time after a single dose to determine the half-life and clearance rate, which
will directly inform the dosing interval.

2. Bioanalytical Method Development

Approach: The analysis of NU7026 was performed using Liquid Chromatography tandem
Mass Spectrometry (LC-MS/MS) [2]. This is a highly specific and sensitive technique

recommended for quantifying NU-7107 in plasma.
Action: Develop and validate an LC-MS/MS method for NU-7107. Use the compound's

molecular weight (309.36 g/mol) and structure to select appropriate precursor and product ions
for detection [1].

3. Leveraging Modern Optimization Frameworks

Approach: Regulatory guidance (like FDA's Project Optimus) emphasizes moving beyond the
old "Maximum Tolerated Dose" (MTD) model for oncology drugs [3]. For a targeted agent like

NU-7107, the goal is to find a dose that provides optimal target coverage with an acceptable
safety profile over longer treatment periods.

Action: Incorporate exposure-response analyses and pharmacodynamic biomarkers (e.g.,
markers of DNA-PK inhibition) into your studies to identify the biologically effective dose rather

than just the MTD [3].

4. Utilizing Modeling & Machine Learning

Approach: If you generate in-house pharmacokinetic data, you can use modeling techniques to

optimize dosing.
Action: Consider using Population PK (PopPK) modeling or Machine Learning approaches.

These methods can help characterize inter-individual variability and support the development of
individualized dosing regimens based on patient-specific factors [4].

Troubleshooting & Future Directions
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If plasma concentrations are too variable: Investigate the potential for drug-drug interactions or the

influence of specific transporters on NU-7107 absorption and distribution. Adhering to harmonized
guidelines like ICH M12 for drug interaction studies can provide a structured framework [5].

To enhance predictability: The field of drug metabolism and pharmacokinetics (DMPK) is advancing
with technologies like PBPK (Physiologically-Based Pharmacokinetic) modeling and microsampling

techniques, which can improve the quality and translation of preclinical data [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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